Cas no 22876-18-2 (2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide)
2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- 6-Benzoxazolesulfonamide,2,3-dihydro-2-oxo-
- 2-oxo-3H-1,3-benzoxazole-6-sulfonamide
- 2,3-Dihydro-2-oxobenzoxazole-6-sulphonamide
- 2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide
- 6-Benzoxazolinesulfonamide, 2-oxo-
- 2-Oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide
- CHEMBL4554926
- Benzoxazole-6-sulfonamide, 2,3-dihydro-2-oxo-
- Oprea1_294688
- 6-Benzoxazolesulfonamide, 2,3-dihydro-2-oxo-
- 2-oxo-3H-1, 3-benzoxazole-6-sulfonamide
- 2-Oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide #
- 22876-18-2
- AKOS000147917
- FKHFSNZMBFSMHO-UHFFFAOYSA-N
- 6-sulfonamidobenzoxazolone
- Oprea1_398529
- CS-0242612
- DTXSID50177418
- NS00027283
- SCHEMBL15661830
- EINECS 245-281-2
- EN300-252836
-
- MDL: MFCD00464326
- Inchi: 1S/C7H6N2O4S/c8-14(11,12)4-1-2-5-6(3-4)13-7(10)9-5/h1-3H,(H,9,10)(H2,8,11,12)
- InChI Key: FKHFSNZMBFSMHO-UHFFFAOYSA-N
- SMILES: S(C1C=CC2=C(C=1)OC(N2)=O)(N)(=O)=O
Computed Properties
- Exact Mass: 214.00488
- Monoisotopic Mass: 214.00482785g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 347
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.3
- Topological Polar Surface Area: 107Ų
Experimental Properties
- PSA: 98.49
2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | O991910-10mg |
2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide |
22876-18-2 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | O991910-50mg |
2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide |
22876-18-2 | 50mg |
$ 160.00 | 2022-06-03 | ||
| TRC | O991910-100mg |
2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide |
22876-18-2 | 100mg |
$ 230.00 | 2022-06-03 | ||
| Alichem | A081001973-1g |
2-Hydroxybenzo[d]oxazole-6-sulfonamide |
22876-18-2 | 98% | 1g |
$4399.16 | 2023-09-02 | |
| Alichem | A081001973-10g |
2-Hydroxybenzo[d]oxazole-6-sulfonamide |
22876-18-2 | 98% | 10g |
$21495.11 | 2023-09-02 | |
| Chemenu | CM515187-1g |
2-Oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide |
22876-18-2 | 97% | 1g |
$584 | 2024-07-28 | |
| Enamine | EN300-252836-0.05g |
2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide |
22876-18-2 | 95% | 0.05g |
$101.0 | 2024-06-19 | |
| Enamine | EN300-252836-0.1g |
2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide |
22876-18-2 | 95% | 0.1g |
$152.0 | 2024-06-19 | |
| Enamine | EN300-252836-0.25g |
2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide |
22876-18-2 | 95% | 0.25g |
$216.0 | 2024-06-19 | |
| Enamine | EN300-252836-0.5g |
2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide |
22876-18-2 | 95% | 0.5g |
$407.0 | 2024-06-19 |
2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide Related Literature
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
-
Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
-
Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
Additional information on 2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide
Research Brief on 2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide (CAS: 22876-18-2): Recent Advances and Applications
2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide (CAS: 22876-18-2) is a sulfonamide derivative with a benzoxazole scaffold, which has garnered significant attention in the field of medicinal chemistry due to its versatile pharmacological properties. Recent studies have explored its potential as a key intermediate or active moiety in drug discovery, particularly in the development of enzyme inhibitors and antimicrobial agents. This research brief synthesizes the latest findings on this compound, highlighting its structural features, synthetic pathways, and biological activities.
The compound's benzoxazole core is known for its ability to interact with various biological targets, including carbonic anhydrases (CAs) and bacterial enzymes. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide exhibits potent inhibitory activity against human carbonic anhydrase isoforms (hCA I, II, and IX), with IC50 values in the nanomolar range. This suggests its potential application in treating glaucoma, epilepsy, and cancer-related acidosis. The study also emphasized the compound's selectivity profile, which could minimize off-target effects in therapeutic settings.
In antimicrobial research, a team from the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters (2024) that derivatives of 22876-18-2 showed promising activity against drug-resistant strains of Staphylococcus aureus and Escherichia coli. The sulfonamide group's ability to disrupt folate biosynthesis pathways in bacteria was identified as a key mechanism of action. Molecular docking studies further revealed stable interactions with dihydropteroate synthase (DHPS), a critical enzyme in bacterial metabolism.
Synthetic methodologies for 2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide have also evolved. A recent patent (WO2023124567) describes a green chemistry approach using microwave-assisted synthesis, which reduces reaction times from hours to minutes while maintaining high yields (>85%). This advancement addresses previous challenges in scaling up production for preclinical studies. Additionally, computational studies published in RSC Advances (2023) have provided insights into the compound's stability and reactivity, predicting favorable pharmacokinetic properties such as moderate lipophilicity (logP ≈ 1.8) and good oral bioavailability.
Despite these promising developments, challenges remain in optimizing the compound's solubility and metabolic stability. Current research efforts, including structure-activity relationship (SAR) studies and prodrug strategies, aim to overcome these limitations. The compound's unique scaffold continues to inspire novel drug design, with several pharmaceutical companies listing 22876-18-2 as a priority candidate in their pipelines for central nervous system (CNS) and anti-infective therapeutics.
22876-18-2 (2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)